WST-3
Overview
Description
4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt is a complex organic compound with significant applications in scientific research. It is known for its unique structure, which includes an iodophenyl group, a dinitrophenyl group, and a tetrazolium core. This compound is often used in biochemical assays and has various industrial applications.
Scientific Research Applications
4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays to measure cell viability and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its unique color properties.
Mechanism of Action
Target of Action
The primary target of WST-3 is NADH, a coenzyme found in all living cells . NADH plays a crucial role in the electron transport chain, carrying electrons from one reaction to another.
Mode of Action
In the presence of an electron mediator, this compound is reduced to this compound formazan by NADH . This reduction process results in a change in the absorption maxima of the compound, which can be measured at 433 nm .
Biochemical Pathways
The reduction of this compound to this compound formazan by NADH is part of the cellular redox reactions . These reactions are crucial for maintaining the balance of oxidation and reduction within cells, which is essential for various cellular functions, including energy production, gene regulation, and cell signaling .
Pharmacokinetics
As a water-soluble compound , it is expected to have good bioavailability
Result of Action
The reduction of this compound to this compound formazan results in a change in color, which can be measured spectrophotometrically . This change is often used to assess cell metabolic activity in various assays, providing valuable information about cell health and viability .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of an electron mediator is necessary for the reduction of this compound to this compound formazan Additionally, the pH and temperature of the environment can affect the efficiency of this reaction
Biochemical Analysis
Biochemical Properties
WST-3 plays a significant role in biochemical reactions. It is used as a substrate in colorimetric assays to measure the activity of dehydrogenases . These enzymes, which include glucose dehydrogenase (GDH) and glucose-6-phosphate dehydrogenase (G6PD), interact with this compound in their reactions . The nature of these interactions involves the reduction of this compound by NADH and NADPH, which are produced by the dehydrogenases .
Cellular Effects
The effects of this compound on cells are primarily observed in its use in cell viability assays . In these assays, this compound is reduced by cellular dehydrogenases to form a colored formazan dye . The amount of formazan produced is directly proportional to the number of living cells, providing a measure of cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with dehydrogenases . These enzymes catalyze the reduction of this compound, using NADH or NADPH as a co-substrate . This reaction results in the formation of a colored formazan dye, which can be quantified spectrophotometrically .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, the color intensity of the formazan product increases over time as more this compound is reduced . This allows for the monitoring of cell viability over extended periods .
Metabolic Pathways
This compound is involved in the metabolic pathways of dehydrogenases . These enzymes, which include GDH and G6PD, catalyze the reduction of this compound using NADH or NADPH as a co-substrate . This reaction is part of the larger metabolic pathway involving the oxidation of glucose or glucose-6-phosphate .
Subcellular Localization
The subcellular localization of this compound is not well-defined. Given its role as a substrate for dehydrogenases, it is likely that this compound is found in the cytosol where these enzymes are located .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt typically involves multiple steps. The process begins with the iodination of a phenyl ring, followed by the introduction of nitro groups. The tetrazolium ring is then formed through a cyclization reaction. The final step involves the sulfonation of the benzene ring to introduce the disulfonate groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The reaction conditions are carefully controlled to ensure the stability of the compound and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield aromatic amines.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride
- 2-(4-Iodophenyl)-3-(2,4-dinitrophenyl)-5-phenyltetrazolium chloride
Uniqueness
4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt is unique due to its combination of iodophenyl, dinitrophenyl, and tetrazolium groups, which confer specific chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research.
Properties
IUPAC Name |
sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11IN6O10S2.Na/c20-11-1-3-12(4-2-11)23-21-19(15-7-6-14(37(31,32)33)10-18(15)38(34,35)36)22-24(23)16-8-5-13(25(27)28)9-17(16)26(29)30;/h1-10H,(H-,31,32,33,34,35,36);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVNWZJLLRMMAS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=[N+]2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])I.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10IN6NaO10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161617-45-4 | |
Record name | Sodium 4-[3-(4-iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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